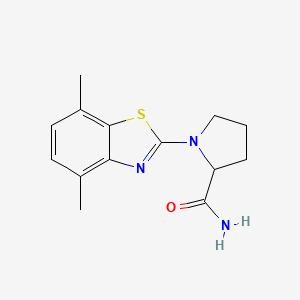

![molecular formula C21H29F3N4O B6444664 1-ethyl-4-[4-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine CAS No. 2549049-01-4](/img/structure/B6444664.png)

1-ethyl-4-[4-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain several functional groups, including a trifluoromethyl group, a pyridine ring, and a piperazine ring . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of similar compounds often involves introducing TFMP groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine ring . These groups are known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine ring . These groups are known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Antibacterial and Antimycobacterial Activity: Derivatives of 1,3-diazole (imidazole) exhibit antibacterial and antimycobacterial effects. Researchers have explored their potential as agents against infectious diseases, including tuberculosis.

Anti-Inflammatory Agents: Certain imidazole derivatives demonstrate anti-inflammatory properties. These compounds may modulate inflammatory pathways and hold promise for treating inflammatory conditions.

Antitumor Agents: Imidazole-based molecules have been investigated for their antitumor activity. They may interfere with cancer cell growth and survival pathways.

Antidiabetic Compounds: Some imidazole derivatives exhibit antidiabetic effects by influencing glucose metabolism or insulin signaling.

Antiviral Agents: Researchers have explored imidazole-containing compounds as potential antiviral drugs. These molecules may target viral enzymes or replication processes.

Antioxidants: Imidazole derivatives possess antioxidant properties, which can help counteract oxidative stress and protect cells from damage.

Ulcerogenic Activity: Certain imidazole-based compounds have been studied for their ulcerogenic effects. Understanding these properties is crucial for drug safety assessment.

Conclusion

“1-ethyl-4-[4-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine” exemplifies the versatility of imidazole-containing compounds, impacting fields ranging from medicine to materials science. Researchers continue to explore their potential, making them a fascinating area of study. 🧪🔬

- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12

- MilliporeSigma. (n.d.). 1-Trifluoroacetyl piperidine

- MDPI. (2022). FDA-Approved Trifluoromethyl Group Containing Drugs: A Comprehensive Review. Processes, 10(10), 2054

- RSC Publishing. (2014). Selection of boron reagents for Suzuki–Miyaura coupling

Mécanisme D'action

Orientations Futures

The future directions for research on this compound could include exploring its potential applications in various fields, such as agrochemicals and pharmaceuticals . The demand for TFMP derivatives has been increasing steadily in the last 30 years , suggesting that there may be significant potential for future research and development involving this compound.

Propriétés

IUPAC Name |

1-ethyl-4-[4-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29F3N4O/c1-2-26-13-15-27(16-14-26)10-3-4-17-29-18-8-11-28(12-9-18)20-7-5-6-19(25-20)21(22,23)24/h5-7,18H,2,8-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPSDJOFGHGKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

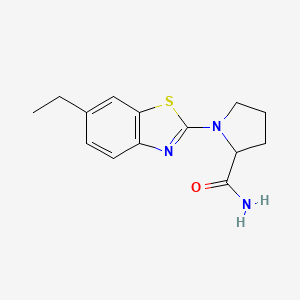

![3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444582.png)

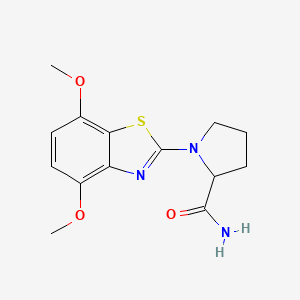

![N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444592.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6444610.png)

![4-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444629.png)

![4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6444633.png)

![5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6444648.png)

![1-(morpholin-4-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444677.png)

![N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6444681.png)

![1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6444683.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine](/img/structure/B6444688.png)

![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6444701.png)